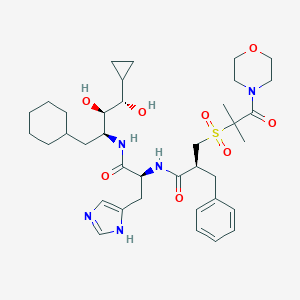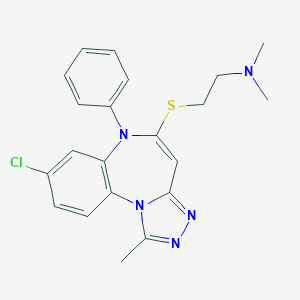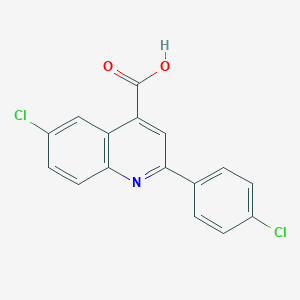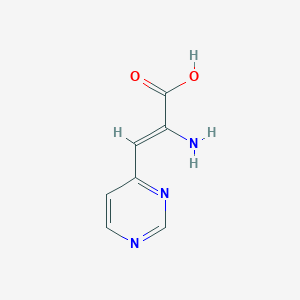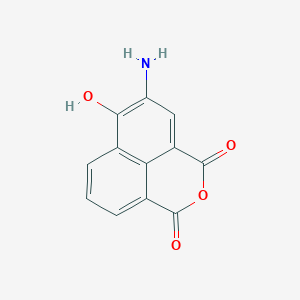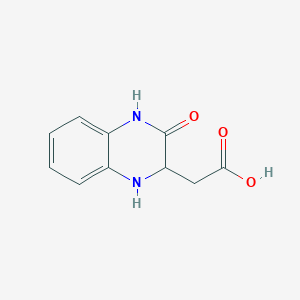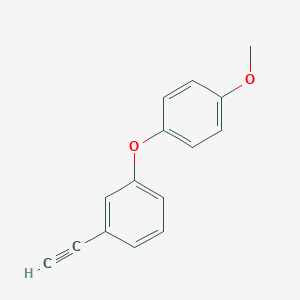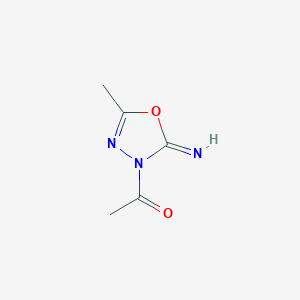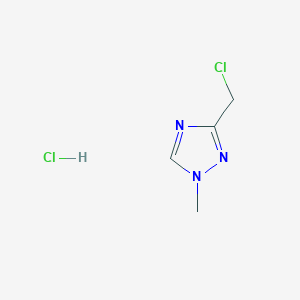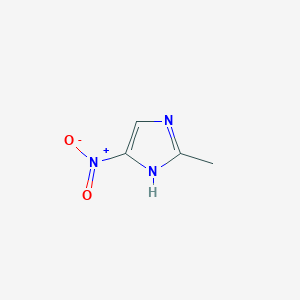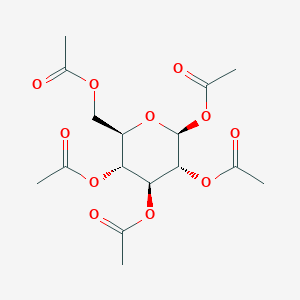![molecular formula C8H8N2O B138424 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 156136-84-4](/img/structure/B138424.png)
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol .
Synthesis Analysis
There are several methodologies for the synthesis of pyridine derivatives, including 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 . The Canonical SMILES is CN1C(=O)CC2=C1N=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include a molecular weight of 148.16 g/mol, a topological polar surface area of 33.2 Ų, and a complexity of 181 . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Building Blocks
- The compound is involved in the synthesis of various pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines. These reactions typically involve deprotonation and reaction with nitriles, followed by cyclization (Davis, Wakefield & Wardell, 1992).
Biological Applications
- 1H-Pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Synthetic Methods Development
- 1-Methyl-1H-pyrrolo[2,3-c]pyridine has been synthesized efficiently using sodium borohydride reduction, a method applicable to various N6-substituted analogues (Nechayev et al., 2013).
- Novel synthesis approaches for 1H-pyrrolo[2,3-b]pyridines have been explored, highlighting different routes and reactions for generating derivatives (Herbert & Wibberley, 1969).
Drug Development and Pharmacological Research
- 1H-Pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated as c-Met inhibitors, showcasing their potential in pharmaceutical development (Liu et al., 2016).
Propiedades
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKWRIBNROHTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

